(8aR)-8,8a-dihydro-3H-indolizin-5-one
CAS No.: 151983-36-7
Cat. No.: VC21138022
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151983-36-7 |
---|---|
Molecular Formula | C8H9NO |
Molecular Weight | 135.16 g/mol |
IUPAC Name | (8aR)-8,8a-dihydro-3H-indolizin-5-one |
Standard InChI | InChI=1S/C8H9NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1-2,4-5,7H,3,6H2/t7-/m1/s1 |
Standard InChI Key | ZQMVMMOCVVDNOC-SSDOTTSWSA-N |
Isomeric SMILES | C1C=CC(=O)N2[C@H]1C=CC2 |
SMILES | C1C=CC(=O)N2C1C=CC2 |
Canonical SMILES | C1C=CC(=O)N2C1C=CC2 |
Introduction
Basic Properties and Structure
(8aR)-8,8a-dihydro-3H-indolizin-5-one is a bicyclic nitrogen-containing heterocycle with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol . It belongs to the indolizine family, which consists of a fused 5,6-bicyclic system containing a nitrogen atom at the bridgehead position. The compound features a carbonyl group at the 5-position, and importantly, possesses a chiral center at the 8a position with an (R) configuration that provides its stereochemical designation.
Identification and Nomenclature
The compound is registered with CAS number 151983-36-7 and is also known by the synonym "5(3H)-Indolizinone,8,8a-dihydro-,(R)-(9CI)" . Its structural representation can be described using various chemical identifiers as shown in Table 1.
Table 1: Chemical Identifiers of (8aR)-8,8a-dihydro-3H-indolizin-5-one
Identifier Type | Value |
---|---|
IUPAC Name | (8aR)-8,8a-dihydro-3H-indolizin-5-one |
CAS Number | 151983-36-7 |
Molecular Formula | C8H9NO |
Molecular Weight | 135.16 g/mol |
Standard InChI | InChI=1S/C8H9NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1-2,4-5,7H,3,6H2/t7-/m1/s1 |
Standard InChIKey | ZQMVMMOCVVDNOC-SSDOTTSWSA-N |
SMILES | C1C=CC(=O)N2[C@H]1C=CC2 |
Synthetic Methodologies
Ring-Closing Metathesis Approach
One of the significant synthetic routes toward (8aR)-8,8a-dihydro-3H-indolizin-5-one involves ring-closing metathesis (RCM) to construct the carbocyclic ring system. Spring and colleagues reported work on this approach, which represents an unprecedented strategy for synthesizing this scaffold type . The synthetic pathway involves:
-
N-alkylation of readily accessible pyridones with alkyl halides
-
Palladium-catalyzed cross-coupling to introduce diene functionalities
-
Ring-closing metathesis to generate the desired indolizin-5-one core
This approach is notable for being step-efficient and inherently modular, allowing for the preparation of various analogues through variations in the building blocks used .
Other Synthetic Routes
Research has focused on various other methods for producing (8aR)-8,8a-dihydro-3H-indolizin-5-one, including:
-
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions involving azomethine ylides
-
Condensation reactions, including adaptations of Scholtz's reaction
-
1,5-dipolar cyclizations, which provide versatile routes to heterocyclic molecules like indolizines
Chemical Reactivity and Stability
Stability Challenges
A significant characteristic of (8aR)-8,8a-dihydro-3H-indolizin-5-one is its limited stability. Research by Spring and colleagues indicated that the unsubstituted derivative decomposed within a 24-hour period . This instability is a critical consideration for researchers working with this compound.
The compound's instability is attributed to its tendency to undergo oligomerization-oxidation pathways. It has been hypothesized that this process involves nucleophilic attack from either the 6- or 8-position of one indolizin-5-one molecule onto the 7-position of another, potentially leading to polymerization and precipitation .
Tautomerism
Theoretical Studies and Structural Analysis
Computational methods, including Density Functional Theory (DFT), have been employed to analyze the stability and reactivity of (8aR)-8,8a-dihydro-3H-indolizin-5-one. These studies provide insights into the compound's behavior under different conditions and its potential interactions with biological targets.
X-ray crystallography and NMR studies have established that indolizine systems generally show delocalization throughout both rings, with the electron density decreasing in the order: 3 > 1 > 8a > 5 > 2 > 7 > 6 on the ring carbons . This electron distribution pattern influences the reactivity profile of (8aR)-8,8a-dihydro-3H-indolizin-5-one.
Biological Activities and Applications
Research Applications
Given its structural characteristics and the biological activities observed in related compounds, (8aR)-8,8a-dihydro-3H-indolizin-5-one could serve as:
-
A synthetic intermediate for more complex bioactive molecules
-
A template for the creation of compound libraries for drug discovery programs
Related Compounds and Derivatives
Saturated Analogues
Several saturated or partially saturated analogues of (8aR)-8,8a-dihydro-3H-indolizin-5-one exist, including:
-
Hexahydroindolizin-5(1H)-one (C8H13NO), with a molecular weight of 139.19 g/mol
-
2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one, a regioisomer with the carbonyl group at the 8-position
Substituted Derivatives
Various substituted derivatives of the indolizin-5-one core have been synthesized and studied:
-
6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analogues that showed cytotoxic activity against cancer cell lines, with GI(50) values in the range of 2.1-8.1 μM
-
8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one, which has demonstrated antimicrobial properties against several bacterial strains
-
Polyhydroxylated indolizidines derived from sugar-derived indolizines, which have shown glycosidase inhibitory activity
Table 2: Selected Indolizin-5-one Derivatives and Their Biological Activities
Future Research Directions
Research on (8aR)-8,8a-dihydro-3H-indolizin-5-one continues to evolve, with several promising avenues for future investigation:
-
Development of improved synthesis methods to address stability issues, possibly through the strategic introduction of electron-withdrawing groups
-
Exploration of structure-activity relationships to optimize biological activities
-
Investigation of stereoisomeric variants with potentially different pharmacological profiles
-
Design of prodrug approaches to harness the therapeutic potential while addressing stability challenges
-
Computational studies to better understand reactivity patterns and guide synthetic efforts
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume